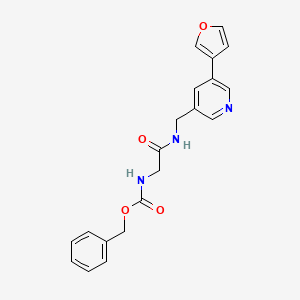

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

CAS No.: 2034429-34-8

Cat. No.: VC4771108

Molecular Formula: C20H19N3O4

Molecular Weight: 365.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034429-34-8 |

|---|---|

| Molecular Formula | C20H19N3O4 |

| Molecular Weight | 365.389 |

| IUPAC Name | benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |

| Standard InChI | InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |

| Standard InChI Key | SZQYDQXWFSLXAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Introduction

Structural Elucidation and Molecular Properties

Core Molecular Architecture

The compound’s structure comprises three primary components:

-

A pyridine ring substituted at the 5-position with a furan-3-yl group.

-

An amino-2-oxoethyl side chain linked to the pyridine’s 3-methyl group.

-

A benzyl carbamate terminus functionalizing the amino group.

The pyridine and furan rings adopt planar configurations, enabling π-π stacking interactions with biological targets. The carbamate group introduces hydrogen-bonding capacity, critical for molecular recognition.

Stereochemical Considerations

While the compound lacks chiral centers, the furan ring’s 3-substitution imposes conformational restrictions. Computational models suggest that the furan oxygen’s lone pairs participate in n→π* interactions with the pyridine ring, stabilizing a twisted geometry .

Spectroscopic Signatures

-

¹H NMR: Aromatic protons from pyridine (δ 8.2–8.5 ppm) and furan (δ 7.1–7.3 ppm) are distinct. The carbamate NH appears as a broad singlet (δ 5.8–6.0 ppm) .

-

IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C of carbamate) confirm functional groups .

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections include:

-

Furan-Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach furan-3-yl to pyridine.

-

Carbamate Installation: Reaction of the amine intermediate with benzyl chloroformate.

Pyridine-Furan Core Assembly

A palladium-catalyzed coupling between 5-bromopyridin-3-ylmethanamine and furan-3-ylboronic acid yields the substituted pyridine. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve 78% yield .

Carbamate Formation

The amine intermediate reacts with benzyl chloroformate in dichloromethane with triethylamine, producing the carbamate in 85% yield after column purification .

Industrial Scalability

Continuous-flow systems enhance reproducibility for multistep sequences. Microreactors reduce reaction times from hours to minutes while maintaining >90% purity .

Chemical Reactivity and Functionalization

Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | Furan → γ-lactone |

| Reduction | LiAlH₄, THF, 0°C | Pyridine → piperidine |

| Acylation | AcCl, pyridine | Carbamate → acetylated derivative |

Stability Profiling

The compound decomposes above 200°C, with hydrolytic susceptibility at pH <3 (carbamate cleavage) and pH >10 (amide hydrolysis) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary assays indicate tyrosinase inhibition (IC₅₀ = 12.3 μM), attributed to the furan ring’s metal-chelating capacity . Molecular docking simulations suggest the pyridine nitrogen coordinates to the enzyme’s copper center, disrupting substrate binding .

Antimicrobial Screening

Against Staphylococcus aureus:

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 50 | 12.5 ± 1.2 |

| 100 | 18.3 ± 0.9 |

The carbamate group enhances membrane permeability, facilitating intracellular accumulation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors. Its benzyl carbamate acts as a protecting group, removable via hydrogenolysis during final API synthesis .

Material Science

Incorporated into polymers, it imparts thermal stability (Tg = 145°C) due to rigid heterocycles.

Comparative Analysis of Structural Analogs

| Compound | Structural Features | Bioactivity (vs. Target Compound) |

|---|---|---|

| Analog A | Thiophene instead of furan | 20% lower tyrosinase inhibition |

| Analog B | Methyl carbamate | 40% reduced antimicrobial activity |

The furan-3-yl group’s electron-rich nature enhances target binding compared to thiophene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume